molecular formula C9H13BrIN B14681430 4-Bromo-N,N,N-trimethylanilinium iodide CAS No. 33046-25-2

4-Bromo-N,N,N-trimethylanilinium iodide

Cat. No.: B14681430
CAS No.: 33046-25-2
M. Wt: 342.01 g/mol
InChI Key: OLOIISBKVOVCIC-UHFFFAOYSA-M
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Description

4-Bromo-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt with the molecular formula C9H13BrIN. It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a bromine atom is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-bromo-N,N-dimethylaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

4-Bromo-N,N-dimethylaniline+Methyl iodide4-Bromo-N,N,N-trimethylanilinium iodide\text{4-Bromo-N,N-dimethylaniline} + \text{Methyl iodide} \rightarrow \text{this compound} 4-Bromo-N,N-dimethylaniline+Methyl iodide→4-Bromo-N,N,N-trimethylanilinium iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,N-trimethylanilinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N,N-trimethylanilinium iodide involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, such as amines or thiols, through an S_N2 mechanism. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-bis(trimethylsilyl)aniline
  • 4-Bromo-N,N-diethyl-aniline

Uniqueness

4-Bromo-N,N,N-trimethylanilinium iodide is unique due to its quaternary ammonium structure, which imparts distinct reactivity compared to its tertiary and secondary analogs. The presence of the trimethylammonium group enhances its solubility in polar solvents and its ability to act as a methylating agent, making it valuable in various synthetic applications .

Properties

CAS No.

33046-25-2

Molecular Formula

C9H13BrIN

Molecular Weight

342.01 g/mol

IUPAC Name

(4-bromophenyl)-trimethylazanium;iodide

InChI

InChI=1S/C9H13BrN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

OLOIISBKVOVCIC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)Br.[I-]

Origin of Product

United States

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